

Application Note: High-Purity Purification of 2-Methyl-3-nitroanisole by Recrystallization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-3-nitroanisole

Cat. No.: B1293961

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of **2-Methyl-3-nitroanisole** via recrystallization, a fundamental technique for achieving high-purity solid organic compounds. The protocol outlines a systematic approach, beginning with solvent selection and proceeding through dissolution, crystallization, isolation, and drying. Physical and chemical data are provided for reference, and a logical workflow diagram is included for clarity. This guide is intended to enable researchers to obtain **2-Methyl-3-nitroanisole** with a purity suitable for demanding applications in synthesis and drug development.

Physicochemical Properties of 2-Methyl-3-nitroanisole

A summary of essential physical and chemical data for **2-Methyl-3-nitroanisole** is presented below. The melting point is a critical parameter for assessing the purity of the recrystallized product. A sharp melting point range close to the literature value indicates high purity.

Property	Value	Reference(s)
Molecular Formula	$C_8H_9NO_3$	[1]
Molecular Weight	167.16 g/mol	[1]
Appearance	Yellow to pale brown powder or crystalline powder	[2]
Melting Point (mp)	54-56 °C	[2]
CAS Number	4837-88-1	
Solubility	Sparingly soluble in water.	[3]

Experimental Protocol

This protocol details the recrystallization procedure for **2-Methyl-3-nitroanisole**. The key to successful recrystallization is the selection of an appropriate solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

2.1. Materials and Equipment

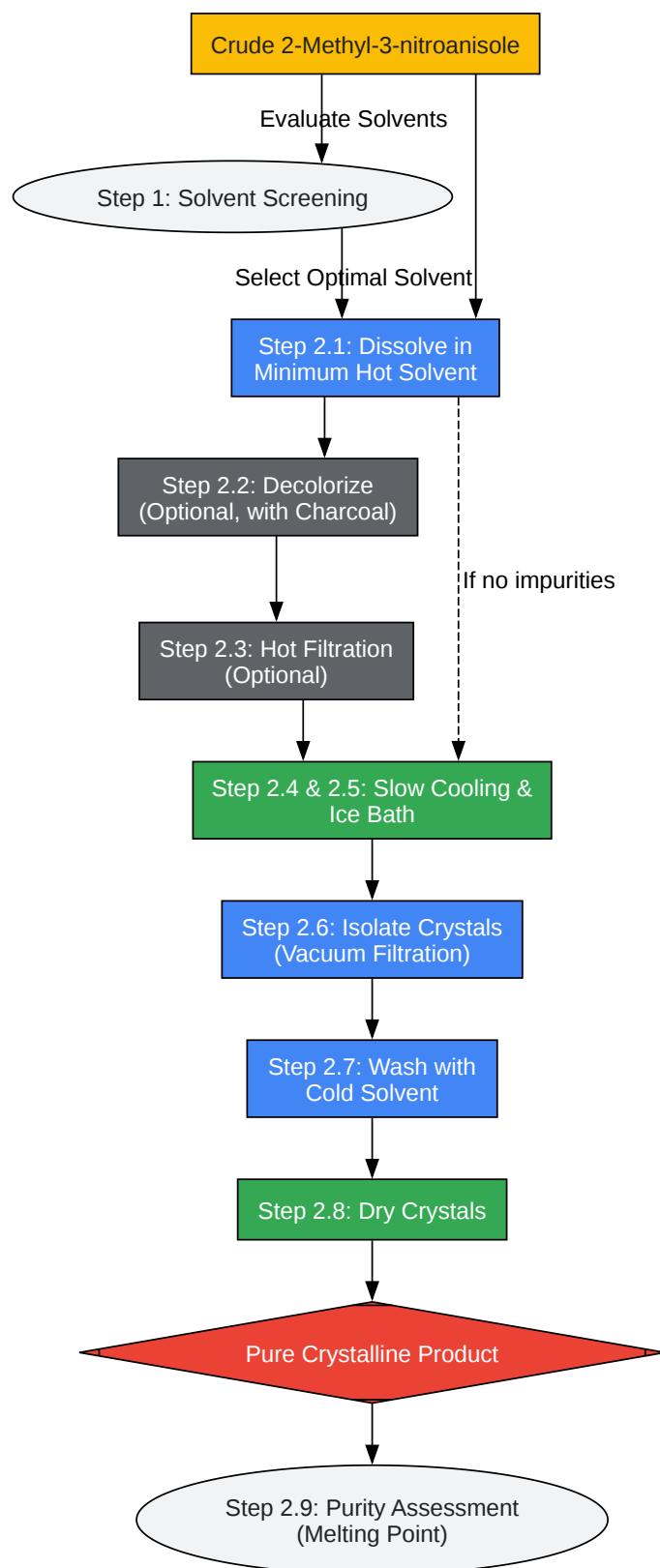
- Crude **2-Methyl-3-nitroanisole**
- Selection of candidate solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, heptane)
- Erlenmeyer flasks
- Hot plate with stirring capability
- Watch glass
- Buchner funnel and filter flask
- Filter paper
- Vacuum source
- Spatula and glass stirring rod

- Ice-water bath
- Drying oven or vacuum desiccator
- Melting point apparatus

2.2. Step 1: Solvent Selection

Due to the lack of specific quantitative solubility data in the literature, an initial solvent screening is required.

- Place approximately 50 mg of crude **2-Methyl-3-nitroanisole** into several small test tubes.
- To each tube, add a different candidate solvent (e.g., ethanol, methanol, isopropanol) dropwise at room temperature, agitating after each addition. Note the solubility. The ideal solvent will not dissolve the compound at room temperature.
- Gently heat the test tubes containing insoluble material on a hot plate. Continue adding the corresponding solvent dropwise until the solid just dissolves.
- Allow the hot solutions to cool slowly to room temperature, then place them in an ice-water bath.
- The optimal solvent is the one that dissolves the compound completely when hot but yields a large quantity of crystalline precipitate upon cooling. Alcohols like ethanol or methanol are often suitable for nitroaromatic compounds.[4][5]


2.3. Step 2: Recrystallization Procedure

- Dissolution: Place the crude **2-Methyl-3-nitroanisole** into an Erlenmeyer flask. Add the chosen solvent in small portions while gently heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid. Using the minimum amount of solvent is crucial for maximizing yield.[6]
- Decolorization (Optional): If the hot solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[6]

- Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.
- Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.^[7]
- Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the purified compound.
- Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.
- Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.^[6]
- Drying: Transfer the purified crystals to a watch glass and dry them in a low-temperature oven (e.g., 40 °C) or in a vacuum desiccator until a constant weight is achieved.
- Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point range (e.g., within 1-2 °C) that matches the literature value (54-56 °C) indicates a high degree of purity.^[2]

Workflow Diagram

The following diagram illustrates the logical steps of the purification protocol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-3-nitroanisole | C8H9NO3 | CID 78554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- To cite this document: BenchChem. [Application Note: High-Purity Purification of 2-Methyl-3-nitroanisole by Recrystallization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293961#protocol-for-the-purification-of-2-methyl-3-nitroanisole-by-re-crystallization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com